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Compound of Interest

Compound Name:
2-(4-Bromo-2-

chlorophenoxy)ethan-1-amine

CAS No.: 951914-31-1

Cat. No.: B3174169

Get Quote

A Strategic Scaffold for Medicinal Chemistry and Linker Design[1]

Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-
chlorophenoxy)ethan-1-amine, a halogenated phenoxyalkylamine commonly utilized as a

linker motif in proteolysis-targeting chimeras (PROTACs) and as a fragment in G-protein-

coupled receptor (GPCR) ligand discovery.[1] This document details its computational

representation, physicochemical profiling, and a high-fidelity synthetic route designed to

minimize polymerization side reactions common in alkylamine synthesis.[1]

Part 1: Computational Representation & Structural Logic
The precise digital representation of chemical structures is critical for cheminformatics

pipelines.[1] Below are the standardized identifiers for the target molecule.

1.1 Core Identifiers
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Identifier System Value

Canonical SMILES NCCOc1c(Cl)cc(Br)cc1

Isomeric SMILES NCCOc1c(Cl)cc(Br)cc1 (Achiral)

IUPAC Name 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

Molecular Formula C₈H₉BrClNO

Molecular Weight 250.52 g/mol

1.2 Structural Decoding
The SMILES string NCCOc1c(Cl)cc(Br)cc1 encodes the connectivity as follows:

NCC: The ethylamine tail (Nitrogen-Carbon-Carbon).[1]

O: The ether oxygen linkage.[1]

c1c(Cl)cc(Br)cc1: The substituted benzene ring.[1]

The ether oxygen attaches to the first aromatic carbon (c1).[1]

c(Cl): A chlorine atom is attached to the ortho position (C2).[1]

cc(Br): Moving around the ring, a bromine atom is attached to the para position (C4).[1]

1.3 Structural Visualization
The following diagram illustrates the pharmacophore features and connectivity logic.
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Figure 1: Structural connectivity and pharmacophore analysis of 2-(4-Bromo-2-
chlorophenoxy)ethan-1-amine.[1]

Part 2: Physicochemical Profiling[1]
Understanding the physicochemical properties is essential for predicting the molecule's

behavior in biological systems and its utility as a fragment.[1]
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Property Value (Predicted) Relevance to Drug Design

LogP (Lipophilicity) 2.6 – 2.9

Moderate lipophilicity allows for

membrane permeability;

halogens increase lipophilicity

compared to the non-

halogenated analog.[1]

Topological Polar Surface Area

(TPSA)
~35 Å²

Low TPSA suggests good

blood-brain barrier (BBB)

penetration potential if

molecular weight remains low.

[1]

pKa (Basic Amine) ~9.5 – 9.8

The primary amine will be

protonated at physiological pH

(7.4), enhancing solubility and

electrostatic interactions.[1]

H-Bond Donors 2
Derived from the primary

amine (-NH₂).[1]

H-Bond Acceptors 2
Derived from the ether oxygen

and the amine nitrogen.[1]

Rotatable Bonds 3

High flexibility in the ethyl ether

chain, ideal for linker

applications.[1]

Part 3: Synthetic Methodology (Gabriel Synthesis Route)
While direct alkylation of 4-bromo-2-chlorophenol with 2-bromoethylamine is theoretically

possible, it is experimentally discouraged due to the high risk of poly-alkylation (formation of

secondary and tertiary amines) and polymerization.[1]

Recommended Protocol: The Gabriel Synthesis (Ing-Manske modification) provides a self-

validating, high-yield route that ensures the formation of a primary amine.

3.1 Reaction Scheme
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The synthesis proceeds in two distinct steps:

O-Alkylation: Nucleophilic attack of the phenoxide on N-(2-bromoethyl)phthalimide.[1]

Deprotection: Hydrazinolysis of the phthalimide protecting group to release the primary

amine.[1]

Start: 4-Bromo-2-chlorophenol
(CAS: 3964-56-5)

Step 1: Williamson Ether Synthesis
(90°C, 4-6 hours)

Reagent: N-(2-bromoethyl)phthalimide
(CAS: 574-98-1) Base: K2CO3 / Solvent: DMF

Intermediate:
N-[2-(4-Bromo-2-chlorophenoxy)ethyl]phthalimide

Step 2: Deprotection (Ing-Manske)
Reagent: Hydrazine Hydrate / EtOH

Byproduct:
Phthalhydrazide (Precipitate)

Final Product:
2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

Click to download full resolution via product page

Figure 2: Two-step Gabriel Synthesis workflow ensuring primary amine specificity.

3.2 Detailed Experimental Protocol
Step 1: Synthesis of the Phthalimide Intermediate
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-

2-chlorophenol (10.0 mmol, 2.07 g) in anhydrous DMF (30 mL).

Activation: Add Potassium Carbonate (K₂CO₃, 15.0 mmol, 2.07 g). Stir at room temperature

for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.

Alkylation: Add N-(2-bromoethyl)phthalimide (11.0 mmol, 2.79 g).

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

The starting phenol spot should disappear.[1]

Workup: Pour the reaction mixture into ice-water (150 mL). The intermediate usually

precipitates as a solid.[1] Filter, wash with water, and dry.[1] If an oil forms, extract with Ethyl

Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Step 2: Hydrazinolysis (Deprotection)

Setup: Suspend the phthalimide intermediate from Step 1 in Ethanol (50 mL).

Cleavage: Add Hydrazine Hydrate (30.0 mmol, ~1.5 mL of 64% solution).

Reaction: Reflux the mixture for 2–3 hours. A white precipitate (phthalhydrazide) will form,

indicating reaction progress.[1]

Workup:

Cool the mixture to room temperature.

Acidify with 1M HCl to pH ~2 (this solubilizes the amine product and ensures

phthalhydrazide precipitation).[1]

Filter off the solid phthalhydrazide byproduct.[1]

Concentrate the filtrate to remove ethanol.[1]

Basify the aqueous residue with 1M NaOH to pH >10.[1]

Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).
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Dry (Na₂SO₄) and concentrate to yield the target amine as a pale oil or low-melting solid.

[1]

Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound for use in biological assays, the following

analytical signatures must be verified.

Technique Expected Signature Diagnostic Value

¹H NMR (CDCl₃)

δ 6.8–7.5 ppm: 3H, aromatic

pattern (ABC or similar

depending on coupling).[1] δ

4.0 ppm: 2H, triplet (-O-CH₂-).

δ 3.1 ppm: 2H, triplet (-CH₂-

NH₂).[1]

Confirms the ether linkage and

the intact ethylamine chain.[1]

LC-MS (ESI+) [M+H]⁺ = 250/252/254

The mass spectrum must show

the characteristic isotope

pattern of Br (1:1) and Cl (3:1).

[1] A cluster of peaks is

expected due to ⁷⁹Br/⁸¹Br and

³⁵Cl/³⁷Cl combinations.[1]

Appearance
Colorless to pale yellow oil or

waxy solid.[1]

Dark color indicates oxidation

of the amine or residual

phenol.[1]
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procedure).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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